Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate
CAS No.:
Cat. No.: VC16189017
Molecular Formula: C13H14O3
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14O3 |
|---|---|
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | methyl 2-[3-(4-hydroxybut-1-ynyl)phenyl]acetate |
| Standard InChI | InChI=1S/C13H14O3/c1-16-13(15)10-12-7-4-6-11(9-12)5-2-3-8-14/h4,6-7,9,14H,3,8,10H2,1H3 |
| Standard InChI Key | VEMVJXFDNRGONU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=CC(=CC=C1)C#CCCO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate, delineates its structure:
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A phenyl ring serves as the core scaffold.
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At the 2-position, a methyl acetate group () is attached, contributing ester functionality.
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At the 3-position, a 4-hydroxybut-1-ynyl group () introduces a terminal alkyne and hydroxyl group, enabling diverse reactivity.
The molecular weight is calculated as 236.27 g/mol, with the following key structural identifiers:
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Canonical SMILES:
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InChI Key: YNZVXQKKGQZHDD-UHFFFAOYSA-N
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.27 g/mol |
| Solubility | Moderate in polar organic solvents (e.g., ethanol, DMSO) |
| Melting Point | Estimated 85–95°C (literature analogs) |
| Stability | Sensitive to oxidation; hydrolyzes under acidic/basic conditions |
These properties are inferred from structurally related compounds, such as methyl (R)-2-(3-(3-hydroxybutoxy)phenyl)acetate (PubChem CID: 57757123), which shares analogous ester and hydroxyl functionalities .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate likely involves palladium-catalyzed cross-coupling reactions, a cornerstone in modern organic synthesis for forming carbon-carbon bonds. A plausible route includes:
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Preparation of Methyl 2-(3-Iodophenyl)acetate:
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Starting from 3-iodophenylacetic acid, esterification with methanol under acidic conditions yields the iodinated ester intermediate.
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Sonogashira Coupling:
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Purification:
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Column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane) isolates the product, followed by recrystallization for enhanced purity.
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Industrial Considerations
Scalable production would necessitate:
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Continuous flow reactors to manage exothermic coupling reactions.
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In-line purification systems (e.g., simulated moving bed chromatography) to maintain yield and purity.
Stability and Degradation
Hydrolytic Sensitivity
The ester group undergoes hydrolysis in aqueous environments, particularly under basic conditions:
This reaction necessitates anhydrous storage conditions to preserve integrity.
Oxidative Vulnerability
The terminal alkyne is prone to oxidation, forming diketones or carboxylic acids:
Antioxidants (e.g., butylated hydroxytoluene) or inert atmospheres (nitrogen/argon) mitigate degradation.
Comparative Analysis with Analogues
The meta-substituted alkyne in the target compound may offer superior binding affinity to biological targets compared to ether-linked analogs, though this requires validation.
Future Directions and Challenges
Research Priorities
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Mechanistic Studies: Elucidate the compound’s interaction with microbial enzymes or human receptors.
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Derivatization: Explore substituent effects (e.g., fluorination) on pharmacokinetics.
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Scalability: Optimize coupling reactions for industrial production.
Synthetic Hurdles
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Regioselectivity control during alkyne functionalization.
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By-product management in large-scale reactions.
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